Loratadine N-oxide

Description

BenchChem offers high-quality Loratadine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Loratadine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

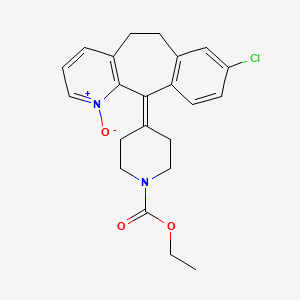

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-4-oxido-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYRDESTWAYZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2[N+](=CC=C4)[O-])C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652620 | |

| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165739-62-8 | |

| Record name | Ethyl 4-(8-chloro-1-oxo-5,6-dihydro-11H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Loratadine N-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ5M934ECV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Loratadine N-oxide: A Technical Whitepaper on its Synthesis, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide, a primary metabolite of the widely used second-generation antihistamine Loratadine, has garnered increasing interest within the scientific community. This technical guide provides an in-depth exploration of the synthesis, discovery, and biological relevance of Loratadine N-oxide. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document details the chemical synthesis, including enantioselective methods, presents key quantitative data, and outlines experimental protocols. Furthermore, it elucidates the compound's interaction with the histamine H1 receptor through a detailed signaling pathway diagram and visualizes the synthetic workflow.

Introduction: The Discovery of a Key Metabolite

Loratadine, the active ingredient in numerous over-the-counter allergy medications, undergoes extensive metabolism in the body. One of its principal metabolites is Loratadine N-oxide, formed through the oxidation of the pyridine nitrogen atom in the loratadine molecule.[1][2] Initially identified during preclinical and clinical studies of the parent drug, Loratadine N-oxide was recognized for its presence in metabolic profiles.[1] While Loratadine itself is a potent inverse agonist of the histamine H1 receptor, the discovery of its N-oxide metabolite prompted investigations into its own pharmacological activity.[3] Subsequent research has revealed that Loratadine N-oxide also exhibits antihistamine properties, contributing to the overall therapeutic effect of loratadine.[2]

Synthesis of Loratadine N-oxide

The synthesis of Loratadine N-oxide primarily involves the direct oxidation of loratadine. A significant advancement in this area is the development of asymmetric catalytic methods to obtain enantiomerically enriched forms of Loratadine N-oxide and its analogs.[1]

General Synthesis Route

The foundational method for synthesizing Loratadine N-oxide is the oxidation of the pyridine ring of loratadine. This can be achieved using various oxidizing agents. A common laboratory-scale procedure involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (CH2Cl2).

Enantioselective Synthesis

Recent advancements have focused on the enantioselective N-oxidation of loratadine and its analogs, driven by the discovery that the biological activity of these compounds can be enantiomer-dependent.[1] A notable method employs aspartic acid-containing peptide catalysts to achieve a dynamic kinetic resolution of loratadine analogs, yielding helically chiral N-oxide products with high enantiomeric excess.[1] This approach offers a pathway to study the specific biological activities of the individual enantiomers of Loratadine N-oxide.

Quantitative Data

Table 1: Physicochemical Properties of Loratadine N-oxide

| Property | Value | Reference |

| Molecular Formula | C22H23ClN2O3 | [4][5] |

| Molecular Weight | 398.88 g/mol | [5] |

| CAS Number | 165739-62-8 | [3][4][6] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| UV max (λmax) | 259 nm | [3] |

Table 2: Synthesis and Enantioselectivity Data for Loratadine N-oxide Analogs

| Compound | Catalyst | Conversion (%) | Chemo-selectivity (N-oxide:Epoxide) | Enantiomeric Ratio (er) | Reference |

| Loratadine (1a) to 6a | P5 | 74 | 2.1:1 | 64:35 | [1] |

| Analog 1c | P5 | >95 | 3.3:1 | 79:21 | [1] |

| Analog 1d | P5 | >95 | 1.8:1 | 89:11 | [1] |

| Analog 1h | P5 | >95 | 1:1.1 | >99:1 | [1] |

| Analog 1i | P5 | 87 | >20:1 | 96:4 | [1] |

Data extracted from Stone, E. A., et al. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Journal of the American Chemical Society.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of Loratadine N-oxide, based on established chemical principles and methodologies reported for its analogs.[1]

General N-oxidation of Loratadine

-

Dissolution: Dissolve Loratadine (1 equivalent) in a suitable organic solvent, such as dichloromethane (CH2Cl2), in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in CH2Cl2 to the cooled loratadine solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford Loratadine N-oxide.

Characterization

The structure of the synthesized Loratadine N-oxide can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.

Visualizations

Histamine H1 Receptor Signaling Pathway

Loratadine and its N-oxide metabolite exert their antihistaminic effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically initiates a signaling cascade that leads to the physiological symptoms of an allergic response. Loratadine N-oxide, by binding to this receptor, prevents this cascade.

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Loratadine N-oxide.

Experimental Workflow for Loratadine N-oxide Synthesis

The following diagram outlines the key steps in the synthesis and purification of Loratadine N-oxide.

Caption: A typical experimental workflow for the synthesis of Loratadine N-oxide.

Biological Activity and Significance

Loratadine N-oxide demonstrates antihistamine activity, acting as an antagonist/inverse agonist at the histamine H1 receptor.[2] Research on analogs of Loratadine N-oxide has shown that the biological activity is enantiomer-dependent, with one enantiomer potentially exhibiting greater potency than the other.[1] This highlights the importance of stereochemistry in the interaction of these molecules with their biological target. The antihistaminic effect of Loratadine N-oxide contributes to the overall therapeutic profile of its parent drug, loratadine.

Conclusion

Loratadine N-oxide is a pharmacologically active metabolite of loratadine that plays a role in its antihistaminic effects. The synthesis of Loratadine N-oxide can be achieved through straightforward oxidation, with modern asymmetric methods allowing for the preparation of enantiomerically pure forms. This technical guide has provided a consolidated overview of the discovery, synthesis, and biological importance of Loratadine N-oxide, offering valuable insights for professionals in the fields of drug discovery and development. Further research into the specific activities of the individual enantiomers of Loratadine N-oxide will likely provide a more nuanced understanding of its therapeutic potential.

References

- 1. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Loratadine N-Oxide | CAS No- 165739-62-8 | Simson Pharma Limited [simsonpharma.com]

- 6. Loratadine N-Oxide | CAS No- 165739-62-8 [chemicea.com]

An In-depth Technical Guide to Loratadine N-oxide: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide, a principal metabolite of the second-generation antihistamine loratadine, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, metabolism, and biological activity of Loratadine N-oxide. Particular emphasis is placed on its interaction with the histamine H1 receptor and the associated signaling pathways. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

Loratadine N-oxide is chemically designated as ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1][2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate.[1][3][4][5] It is also known by the synonym SCH 38554.[2][6] The chemical structure of Loratadine N-oxide is characterized by the presence of an N-oxide functional group on the pyridine ring of the loratadine molecule.

Table 1: Chemical Identifiers for Loratadine N-oxide

| Identifier | Value |

| CAS Number | 165739-62-8[1][2][3] |

| Molecular Formula | C₂₂H₂₃ClN₂O₃[1][2][3][7] |

| IUPAC Name | ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[1][2]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate[1][3][5] |

| SMILES | CCOC(=O)N1CCC(=C2c3ccc(Cl)cc3CCc4ccc--INVALID-LINK--c24)CC1[1] |

| InChI | InChI=1S/C22H23ClN2O3/c1-2-28-22(26)24-12-9-15(10-13-24)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-25(27)21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3[1] |

Table 2: Physicochemical Properties of Loratadine N-oxide

| Property | Value |

| Molecular Weight | 398.88 g/mol [1][7][8][9] |

| Appearance | White to Off-White Solid |

| Melting Point | 131-139°C |

| Solubility | Slightly soluble in Chloroform and Methanol.[2] |

| λmax | 259 nm[2] |

| Storage Temperature | -20°C |

Synthesis and Metabolism

Synthesis

The synthesis of Loratadine N-oxide can be achieved through the N-oxidation of loratadine. A general laboratory-scale synthesis involves the reaction of loratadine with an oxidizing agent such as hydrogen peroxide in the presence of a suitable catalyst.

A patented method describes a process for manufacturing loratadine and its intermediates, which includes an N-oxidation step. This process involves heating a compound with acetic acid and hydrogen peroxide.

More recently, a method for the chemo- and enantioselective N-oxidation of loratadine analogs using an aspartic acid-containing peptide catalyst has been developed.[1] This method allows for the synthesis of stable, helically chiral N-oxide products.[1]

Metabolism of Loratadine to Loratadine N-oxide

Loratadine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is the decarboethoxylation to form desloratadine (descarboethoxyloratadine). However, N-oxidation of the pyridine ring to form Loratadine N-oxide is also a documented metabolic pathway.

Studies have shown that the biotransformation of loratadine involves not only the formation of desloratadine but also subsequent oxidation, which includes hydroxylation and N-oxidation.[7] While CYP3A4 and CYP2D6 are the primary enzymes responsible for the metabolism of loratadine to desloratadine, other CYP isoforms are also involved in its overall metabolism.

Biological Activity and Signaling Pathways

Loratadine N-oxide is not an inactive metabolite; it exhibits biological activity, specifically as an antihistamine.[2][9]

Antihistamine Activity

Research has demonstrated that Loratadine N-oxide possesses antihistamine properties.[2][9] A study on the enantiomers of loratadine N-oxide analogs revealed that the antihistamine activity is enantiomer-dependent.[1] This suggests that the stereochemistry of the N-oxide group plays a crucial role in its interaction with the histamine H1 receptor.

The antihistamine effect of loratadine and its metabolites is mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). Binding of an antagonist like Loratadine N-oxide to the H1 receptor prevents the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory effects of Loratadine N-oxide are limited, its parent compound, loratadine, has been shown to exhibit anti-inflammatory activity by suppressing the NF-κB pathway.[4] This suggests that Loratadine N-oxide might also possess similar properties, a hypothesis that warrants further investigation.

Experimental Protocols

Synthesis of Loratadine N-oxide (General Laboratory Method)

Materials:

-

Loratadine

-

Hydrogen Peroxide (30% solution)

-

Acetic Acid

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve Loratadine in a mixture of dichloromethane and acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

In Vitro Antihistamine Activity Assay (Histamine H1 Receptor Functional Assay)

This protocol is adapted from methodologies used for assessing the activity of H1 receptor antagonists.

Objective: To determine the antagonist activity of Loratadine N-oxide at the human histamine H1 receptor (H1R).

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Histamine (agonist).

-

Loratadine N-oxide (test compound).

-

Positive control (e.g., Mepyramine).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Microplate reader capable of kinetic fluorescence measurement.

Procedure:

-

Cell Culture and Plating:

-

Culture HEK293-H1R cells under standard conditions.

-

Plate the cells in a 96-well black, clear-bottom microplate and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye solution for 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Addition:

-

Prepare serial dilutions of Loratadine N-oxide and the positive control in assay buffer.

-

Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Prepare a solution of histamine at a concentration that elicits a submaximal response (EC₈₀).

-

Place the microplate in a fluorescence microplate reader.

-

Initiate fluorescence reading and, after establishing a baseline, add the histamine solution to all wells simultaneously using an automated dispenser.

-

Record the fluorescence signal over time to measure the intracellular calcium flux.

-

-

Data Analysis:

-

Determine the maximum fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the concentration of Loratadine N-oxide.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Conclusion

Loratadine N-oxide is a biologically active metabolite of loratadine with demonstrated antihistamine properties. Its chemical structure, characterized by the N-oxide moiety, influences its physicochemical properties and its interaction with the histamine H1 receptor. The enantioselective activity of its analogs highlights the stereochemical importance for its biological function. The provided experimental protocols for synthesis and bioactivity assessment serve as a foundation for further research into the therapeutic potential and pharmacological profile of this important metabolite. Future studies should focus on elucidating its potential anti-inflammatory effects and further characterizing its in vivo efficacy and safety profile.

References

- 1. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Loratadine N-oxide | C22H23ClN2O3 | CID 29982763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Loratadine synthesis - chemicalbook [chemicalbook.com]

- 8. WO2006006184A2 - A process for the manufacturing of loratadine and its intermediates - Google Patents [patents.google.com]

- 9. Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Loratadine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, desloratadine, is well-characterized, other metabolites such as Loratadine N-oxide also contribute to the overall pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Loratadine N-oxide, with a focus on its interaction with the histamine H1 receptor. The information is presented to aid researchers and professionals in drug development in their understanding of this specific metabolite.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Loratadine N-oxide, as a metabolite of loratadine, is understood to exert its antihistaminic effects primarily through its activity as an antagonist or inverse agonist at the histamine H1 receptor.[1] The binding of histamine to its H1 receptor initiates a signaling cascade that results in the classic symptoms of an allergic response. Loratadine N-oxide is believed to competitively bind to this receptor, thereby preventing histamine from eliciting its downstream effects.

A key study has revealed that the antihistamine activity of Loratadine N-oxide is enantiomer-dependent. This suggests that the stereochemistry of the N-oxide metabolite plays a crucial role in its interaction with the H1 receptor and its subsequent pharmacological activity.

Quantitative Analysis of Receptor Binding and Functional Activity

While Loratadine N-oxide is known to possess antihistamine activity, specific quantitative data regarding its binding affinity (Ki) or functional inhibition (IC50) at the histamine H1 receptor are not extensively available in the public domain. However, to provide a relevant context, the following table summarizes the available quantitative data for the parent drug, loratadine, and its primary active metabolite, desloratadine.

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Loratadine | Histamine H1 | Radioligand Binding | 37 | 290 | [2] |

| Desloratadine | Histamine H1 | Radioligand Binding | - | 51 | [2] |

Loratadine N-oxide Activity Profile

| Compound | Receptor | Activity | Key Findings | Reference |

| Loratadine N-oxide | Histamine H1 | Antagonist/Inverse Agonist | Activity is enantiomer-dependent. |

Signaling Pathway of the Histamine H1 Receptor

The binding of an agonist like histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the allergic inflammatory response. Loratadine N-oxide, by blocking the H1 receptor, inhibits this signaling cascade.

Metabolic Pathway of Loratadine

Loratadine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to its active metabolite desloratadine.[3] The formation of Loratadine N-oxide is another metabolic route. While the specific P450 isoenzymes responsible for N-oxidation of loratadine are not definitively established, it is a known metabolic conversion for compounds with a pyridine ring.[4][5]

Experimental Protocols

In Vitro Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the H1 receptor antagonist activity of Loratadine N-oxide by measuring changes in intracellular calcium levels in a human cell line.

1. Cell Culture and Preparation:

-

Cell Line: HeLa cells, which endogenously express the histamine H1 receptor.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Plating: Seed HeLa cells into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.

2. Compound Preparation:

-

Prepare a stock solution of Loratadine N-oxide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Loratadine N-oxide in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Prepare a stock solution of histamine (agonist) in assay buffer.

3. Calcium Assay Procedure:

-

Loading with Calcium Indicator:

-

Remove the culture medium from the 96-well plate.

-

Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

-

Compound Incubation:

-

Add the different concentrations of Loratadine N-oxide to the respective wells.

-

Include a vehicle control (assay buffer with the same concentration of DMSO as the compound wells).

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

Histamine Stimulation and Signal Detection:

-

Use a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of histamine into each well to stimulate the H1 receptors.

-

Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

4. Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the logarithm of the Loratadine N-oxide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Loratadine N-oxide that inhibits 50% of the histamine-induced calcium response.

Conclusion

Loratadine N-oxide is a metabolite of loratadine that contributes to its overall antihistaminic effect through the antagonism of the histamine H1 receptor. Its activity is notably dependent on its stereochemistry. While specific quantitative binding data for Loratadine N-oxide is currently limited in the literature, its functional antagonism can be effectively characterized using in vitro methods such as the intracellular calcium mobilization assay. Further research is warranted to fully elucidate the quantitative pharmacology and the specific metabolic pathways leading to the formation of Loratadine N-oxide, which will provide a more complete understanding of its role in the therapeutic effects of loratadine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. loratadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic selective N -Oxidation of loratadine analogs - The 85th Meeting of the Israel Chemical Society [program.eventact.com]

The In Vivo Pharmacokinetics of Loratadine N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these is Loratadine N-oxide, a product of the oxidation of the pyridine ring of the loratadine molecule. While the pharmacokinetics of loratadine and its primary active metabolite, desloratadine, have been thoroughly characterized, specific in vivo pharmacokinetic data for Loratadine N-oxide remains limited in publicly available literature. This technical guide provides a comprehensive overview of the known metabolic pathways of loratadine leading to the formation of its N-oxide metabolite, summarizes the available pharmacokinetic data for the parent drug and its major metabolites, details a representative experimental protocol for in vivo pharmacokinetic studies, and presents visual diagrams of the metabolic signaling pathway and a typical experimental workflow.

Introduction to Loratadine Metabolism and the Formation of Loratadine N-oxide

Loratadine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 playing major roles.[1][2] The primary metabolic pathway involves the decarboethoxylation of loratadine to form desloratadine (descarboethoxyloratadine), which is also a potent antihistamine.[3]

Subsequent biotransformation of both loratadine and desloratadine involves oxidation reactions, including hydroxylation and N-oxidation. The N-oxidation of the pyridine moiety in the loratadine structure results in the formation of Loratadine N-oxide. While acknowledged as a metabolite, detailed studies quantifying its plasma concentrations and pharmacokinetic profile in vivo are not extensively reported. One study in male rats identified a pyridine-N-oxide derivative of desloratadine as a major circulating metabolite, highlighting the significance of the N-oxidation pathway in the metabolism of loratadine-related compounds in certain species.

Pharmacokinetic Profiles of Loratadine and its Major Metabolites

Due to the lack of specific in vivo pharmacokinetic data for Loratadine N-oxide, this section presents the available data for loratadine and its well-characterized active metabolite, desloratadine, across various species. This information provides a foundational understanding of the disposition of loratadine-derived compounds in biological systems.

Table 1: In Vivo Pharmacokinetic Parameters of Loratadine (Parent Drug)

| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Human (Adult) | 10 mg | 4.7 | 1.5 | 24.1 | 7.8 - 11.0 |

| 20 mg | 10.8 | 1.0 | - | - | |

| 40 mg | 26.1 | 1.2 | - | - | |

| Human (Geriatric) | 40 mg | 50.5 | 1.5 | 146.7 | 18.2 |

| Human (Pediatric, 2-5 yrs) | 5 mg | 7.78 | 1.17 | 16.7 | - |

| Mouse | 20 mg/kg | 104.5 - 133.1 | 0.5 | 325.4 - 456.8 | 3.26 - 5.6 |

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: In Vivo Pharmacokinetic Parameters of Desloratadine (Active Metabolite)

| Species | Dose (of Loratadine) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| Human (Adult) | 10 mg | 4.0 | 3.7 | - | 17 - 24 |

| 20 mg | 9.9 | 1.5 | - | - | |

| 40 mg | 16.0 | 2.0 | - | - | |

| Human (Geriatric) | 40 mg | 28.0 | 2.9 | 394.9 | 17.4 |

| Human (Pediatric, 2-5 yrs) | 5 mg | 5.09 | 2.33 | 87.2 | - |

| Mouse | 20 mg/kg | 187.75 - 258.07 | 2.0 | 1252.5 - 1550.6 | 2.6 - 4.1 |

Data compiled from multiple sources.[4][5][6][7][8]

Experimental Protocols for In Vivo Pharmacokinetic Studies

The following outlines a general methodology for conducting an in vivo pharmacokinetic study of a loratadine metabolite, such as Loratadine N-oxide, based on established protocols for the parent compound.

Animal Models

-

Species: Sprague-Dawley or Wistar rats are commonly used for initial pharmacokinetic screening. Mice and monkeys have also been utilized in the study of loratadine metabolism.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Drug Administration and Dosing

-

Formulation: The test compound (e.g., Loratadine N-oxide) is typically dissolved or suspended in a suitable vehicle, such as a mixture of polyethylene glycol and saline.

-

Route of Administration: For oral administration, the formulation is delivered via oral gavage. Intravenous administration may also be performed to determine absolute bioavailability.

-

Dose Selection: The dose will depend on the specific objectives of the study and any available toxicological data. For loratadine, oral doses in animal studies have ranged from 8 mg/kg to 50 mg/kg.[3]

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of loratadine and its metabolites in plasma.[3]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte of interest.

-

Chromatography: A C18 or similar reversed-phase column is commonly used for chromatographic separation.

-

Mass Spectrometry: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Validation: The analytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizations

Metabolic Pathway of Loratadine

Caption: Metabolic pathway of loratadine.

Experimental Workflow for an In Vivo Pharmacokinetic Study

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

Conclusion

The in vivo metabolism of loratadine is a complex process involving multiple enzymatic pathways, including N-oxidation. While Loratadine N-oxide has been identified as a metabolite, a detailed characterization of its in vivo pharmacokinetic profile is not extensively available in the current scientific literature. The data and protocols presented for loratadine and its major active metabolite, desloratadine, provide a valuable framework for researchers and drug development professionals. Further studies are warranted to fully elucidate the pharmacokinetic properties of Loratadine N-oxide and its potential contribution to the overall pharmacological and toxicological profile of loratadine.

References

- 1. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loratadine: multiple-dose pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of loratadine in human plasma by liquid chromatography electrospray ionization ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the pharmacokinetics and electrocardiographic pharmacodynamics of loratadine with concomitant administration of ketoconazole or cimetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of loratadine in normal geriatric volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Loratadine N-oxide: An In-depth Technical Guide on its Role as a Metabolite of Loratadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of various metabolites. While the primary active metabolite, desloratadine (descarboethoxyloratadine), is well-characterized, another metabolite of interest is Loratadine N-oxide. This technical guide provides a comprehensive overview of Loratadine N-oxide, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the metabolic pathways and experimental workflows.

Metabolic Pathway of Loratadine

Loratadine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main pathway involves the removal of the ethoxycarbonyl group to form desloratadine, which is also a potent antihistamine.[1][2] Further metabolism of both loratadine and desloratadine can occur through oxidation, including hydroxylation and N-oxidation.

The formation of Loratadine N-oxide involves the oxidation of the nitrogen atom in the pyridine ring of the loratadine molecule. While not the most abundant metabolite, its presence and potential pharmacological activity warrant investigation.

References

In Vitro Profile of Loratadine N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine N-oxide is a metabolite of the second-generation antihistamine, loratadine. While the in vitro pharmacology of loratadine and its major active metabolite, desloratadine, is well-documented, specific data on the in vitro characteristics of loratadine N-oxide are less prevalent in publicly available literature. This technical guide synthesizes the available in vitro data on loratadine N-oxide, focusing on its biological activity and providing context from studies on its parent compound.

Biological Activity: Antihistaminergic Properties

Loratadine N-oxide has been shown to possess antihistamine activity. In vitro studies have confirmed its ability to act as a functional antagonist of the human histamine H1 receptor.

Quantitative Data: Histamine H1 Receptor Antagonism

| Compound | Enantiomer | Antihistamine Activity |

| Loratadine N-oxide | (-)-enantiomer | Higher preference for H1R interaction |

| Loratadine N-oxide | (+)-enantiomer | Lower preference for H1R interaction |

Experimental Protocol: In Vitro Histamine H1 Receptor Functional Assay

A detailed methodology for assessing the H1 receptor antagonist activity of Loratadine N-oxide has been described.[1]

Objective: To determine the functional antagonist activity of Loratadine N-oxide enantiomers at the human histamine H1 receptor.

Cell Line: HeLa cells, which endogenously express the human histamine H1 receptor.

Methodology:

-

Cell Culture: HeLa cells are cultured under standard conditions.

-

Compound Incubation: Cells are incubated with samples of the test compounds, including enantiomers of Loratadine N-oxide, the parent compound loratadine, and its metabolite desloratadine.

-

Stimulation: Following incubation with the test compounds, the cells are challenged with histamine.

-

Measurement of Intracellular Calcium: The change in intracellular calcium concentration ([Ca2+]i) is monitored. Histamine binding to the H1 receptor triggers an increase in intracellular calcium.

-

Data Analysis: The ability of the test compounds to suppress the histamine-induced increase in intracellular calcium is measured to determine their antagonist activity.

Signaling Pathway: Histamine H1 Receptor Antagonism

The antihistamine effect of Loratadine N-oxide is mediated through its interaction with the histamine H1 receptor, a G-protein-coupled receptor (GPCR). By acting as an antagonist, it prevents histamine from binding to and activating the receptor, thereby blocking the downstream signaling cascade that leads to an increase in intracellular calcium and subsequent allergic and inflammatory responses.

In Vitro Metabolism and Drug Interactions: Data Gaps

A comprehensive understanding of the in vitro properties of a drug metabolite is crucial for predicting its clinical behavior. However, there is a significant lack of publicly available in vitro data specifically for Loratadine N-oxide in the following areas:

Enzymatic Formation

Drug-Drug Interaction Potential

There is a lack of in vitro studies investigating the potential of Loratadine N-oxide to act as a perpetrator in drug-drug interactions. Specifically, no data was found on its ability to inhibit or induce major drug-metabolizing enzymes like CYPs.

Similarly, its potential as a victim of drug-drug interactions through interactions with drug transporters has not been characterized. While the parent compound, loratadine, has been identified as a substrate of P-glycoprotein (P-gp), it is unknown if Loratadine N-oxide shares this property.[6][7] There is also no available data on the interaction of Loratadine N-oxide with other important drug transporters such as the Organic Anion Transporting Polypeptides (OATPs).

Anti-Inflammatory Potential: An Area for Future Research

The parent drug, loratadine, has been shown to possess anti-inflammatory properties in vitro, independent of its H1 receptor antagonism. These effects are mediated through the inhibition of signaling pathways such as NF-κB and AP-1, leading to a reduction in the production of pro-inflammatory mediators.[8][9][10] However, it is currently unknown whether Loratadine N-oxide contributes to these anti-inflammatory effects. In vitro studies investigating the impact of Loratadine N-oxide on inflammatory signaling cascades and cytokine production are needed to elucidate its potential role in modulating inflammatory responses.

Conclusion

The available in vitro data for Loratadine N-oxide primarily focuses on its activity as a histamine H1 receptor antagonist. While a detailed experimental protocol for assessing this activity exists, there are significant knowledge gaps regarding its metabolic formation, drug-drug interaction potential, and anti-inflammatory properties. Further in vitro research is warranted to fully characterize the pharmacological and toxicological profile of this loratadine metabolite, which would provide valuable insights for drug development and clinical practice.

The following diagram illustrates a general workflow for the in vitro characterization of a drug metabolite like Loratadine N-oxide, highlighting the areas where specific data is currently lacking.

References

- 1. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of human liver cytochrome P450 enzymes that metabolize the nonsedating antihistamine loratadine. Formation of descarboethoxyloratadine by CYP3A4 and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the interaction of loratadine and desloratadine with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Loratadine N-oxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is a notable metabolite of the widely used second-generation antihistamine, loratadine. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analytical methodologies related to Loratadine N-oxide. It is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and metabolic studies. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols, and includes visualizations of relevant pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

Loratadine, a potent and non-sedating H1-receptor antagonist, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Loratadine N-oxide has been identified as a product of the N-oxidation of the pyridine ring in the loratadine molecule.[1] While the primary active metabolite of loratadine is desloratadine, Loratadine N-oxide itself has demonstrated antihistaminic properties, making it a compound of interest in the study of loratadine's overall pharmacological profile.[2] This guide delves into the scientific journey of Loratadine N-oxide, from its initial discovery to the methods used for its synthesis and characterization.

Discovery and History

The discovery of Loratadine N-oxide is intrinsically linked to the extensive metabolic studies of its parent drug, loratadine. A pivotal study published in 2005 by Ramanathan et al. provided a comprehensive characterization of loratadine metabolism in mice, rats, and monkeys.[1] This research was instrumental in identifying the N-oxidation pathway as a route of biotransformation for loratadine.

The study revealed that loratadine undergoes primary biotransformation through decarboethoxylation to form desloratadine (DL), which is then subject to further oxidation, including hydroxylation and N-oxidation, and glucuronidation.[1] Using liquid chromatography-mass spectrometry (LC-MS) with in-line flow scintillation analysis, the researchers profiled over 50 metabolites. Notably, a derivative of desloratadine, where the piperidine ring was aromatized and oxidized to a pyridine-N-oxide, was identified as the major circulating metabolite in male rats.[1] This significant finding established the existence and relevance of N-oxide metabolites in the metabolic fate of loratadine.

Physicochemical Properties

Loratadine N-oxide possesses distinct physicochemical properties that are crucial for its handling, formulation, and analytical characterization. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 4-(8-Chloro-5,6-dihydro-1-oxido-11H-benzo[2][3]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester | [4][5] |

| CAS Number | 165739-62-8 | [5] |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ | [4] |

| Molecular Weight | 398.9 g/mol | [4] |

Metabolism and Pharmacokinetics

The formation of Loratadine N-oxide is a direct result of the phase I metabolism of loratadine. The metabolic pathway primarily involves cytochrome P450 (CYP) enzymes.[2][3] While specific pharmacokinetic parameters for Loratadine N-oxide are not extensively documented in publicly available literature, the data for its parent compound, loratadine, and its major active metabolite, desloratadine, provide a comparative context.

Table of Pharmacokinetic Parameters for Loratadine and Desloratadine (in humans)

| Parameter | Loratadine | Desloratadine | Reference |

| Tmax (hours) | 1.0 - 1.5 | 1.5 - 3.7 | [6] |

| Cmax (ng/mL) | 4.7 - 26.1 | 4.0 - 16.0 | [6] |

| t½ (hours) | 7.8 - 11.0 | 17 - 24 | [6] |

Note: Data presented are ranges observed across different single-dose studies.

Metabolic Pathway of Loratadine to Loratadine N-oxide

Caption: Metabolic conversion of Loratadine.

Pharmacodynamics and Mechanism of Action

Table of H1 Receptor Binding Affinities

| Compound | Ki (nM) | Reference |

| Loratadine | ~1.1 | [7] |

| Desloratadine | ~0.5 | [7] |

Histamine H1 Receptor Signaling Pathway

Caption: H1 receptor signaling and its inhibition.

Experimental Protocols

Chemical Synthesis of Loratadine N-oxide

A general procedure for the N-oxidation of a pyridine-containing precursor to loratadine is described in the patent literature.[8] This can be adapted for the direct N-oxidation of loratadine.

Materials:

-

Loratadine

-

Acetic acid

-

Hydrogen peroxide (30-40%)

-

Sodium hydroxide solution (e.g., 15%)

-

Organic solvent (e.g., toluene)

-

Water

Procedure:

-

Dissolve loratadine in a suitable organic solvent such as toluene.

-

Add acetic acid to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture while monitoring the temperature.

-

Heat the reaction mixture to 65-75°C and maintain for 20-25 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of 8-9 to neutralize the acetic acid and precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Loratadine N-oxide.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Analytical Method: HPLC-MS/MS for the Determination of Loratadine N-oxide

The following protocol is a general guideline for the analysis of Loratadine N-oxide in biological matrices, based on established methods for loratadine and its metabolites.[9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example, start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then re-equilibrate the column.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Loratadine N-oxide and an appropriate internal standard. The precursor ion will be [M+H]⁺.

-

Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Sample Preparation (from plasma):

-

To 100 µL of plasma, add an internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Inject the reconstituted sample into the HPLC-MS/MS system.

Experimental Workflow for Synthesis and Analysis

Caption: Synthesis and analysis workflow.

Conclusion

Loratadine N-oxide is an important metabolite in the biotransformation of loratadine. Its discovery through detailed metabolic studies has contributed to a more complete understanding of the fate of loratadine in biological systems. While not the primary active metabolite, its inherent antihistaminic activity warrants its consideration in the overall pharmacological and toxicological assessment of loratadine. The synthetic and analytical methods outlined in this guide provide a foundation for further research into the properties and clinical significance of Loratadine N-oxide. Future studies focusing on its specific pharmacokinetic profile and H1 receptor binding affinity will be valuable in further elucidating its role.

References

- 1. Metabolism and excretion of loratadine in male and female mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. A validated HPLC-ESI-MS method for the determination of loratadine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Loratadine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is a metabolite of the second-generation antihistamine, loratadine. This technical guide provides a comprehensive overview of the available toxicological data for Loratadine N-oxide. Due to the limited direct toxicological studies on this specific metabolite, this document synthesizes information from studies on the parent drug, loratadine, its primary active metabolite, desloratadine, and the general toxicological principles of aromatic N-oxides. This guide aims to provide a consolidated resource for researchers and professionals in drug development and safety assessment.

Introduction

Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic conditions.[1] Following administration, loratadine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[2] One of the metabolic pathways involves the formation of Loratadine N-oxide. Specifically, in male rats, a pyridine-N-oxide derivative of desloratadine (the major active metabolite of loratadine) has been identified as a major circulating metabolite. Given its presence as a metabolite, understanding the toxicological profile of Loratadine N-oxide is crucial for a complete safety assessment of loratadine.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | Ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzo[3][4]cyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate | [5] |

| CAS Number | 165739-62-8 | [6] |

| Molecular Formula | C₂₂H₂₃ClN₂O₃ | [6] |

| Molecular Weight | 398.9 g/mol | [6] |

| Physical State | Solid | |

| Solubility | No data available | |

| Melting Point | No data available |

Pharmacokinetics and Metabolism

Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism.[7] The primary biotransformation pathway is the decarboethoxylation to form desloratadine (DL). Subsequent metabolic steps include hydroxylation and N-oxidation. In male rats, the piperidine ring of a desloratadine derivative is aromatized and then oxidized to a pyridine-N-oxide, which becomes a major circulating metabolite. Lower levels of this pyridine-N-oxide metabolite are observed in female rats.

Metabolic Pathway of Loratadine.

Toxicological Profile

Direct toxicological data for Loratadine N-oxide is scarce. Safety Data Sheets (SDS) for Loratadine N-oxide state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and no specific hazards are identified. Therefore, the toxicological assessment largely relies on data from its parent compound, loratadine, and its primary metabolite, desloratadine, as well as the general toxicological properties of aromatic N-oxides.

Acute Toxicity

No specific acute toxicity studies (e.g., LD50) for Loratadine N-oxide were identified in the public domain. For the parent compound, loratadine, no adverse effects were observed after a single acute ingestion of 160 mg.

Sub-chronic and Chronic Toxicity

No sub-chronic or chronic toxicity studies for Loratadine N-oxide were found. For desloratadine, the primary toxicity finding in 3-month studies in mice, rats, and monkeys was systemic phospholipidosis in multiple organs.[8]

| Desloratadine Sub-chronic Toxicity | |

| Species | Findings |

| Mice | Phospholipidosis at 96 mg/kg/day; mortality at 192 mg/kg/day after two months.[8] |

| Rats | The No-Observed-Adverse-Effect Level (NOAEL) in a 3-month study was 3 mg/kg in females and 30 mg/kg in males. The primary toxicity was systemic phospholipidosis, with kidney and epididymis as target organs.[8] |

| Monkeys | The NOAEL in a 3-month study was 12 mg/kg, with systemic phospholipidosis being the main finding.[8] |

Genotoxicity

There are no available genotoxicity studies specifically for Loratadine N-oxide.

Genotoxicity studies conducted with desloratadine, including the Ames test, a chromosomal aberration assay in human lymphocytes, and an in vivo mouse micronucleus test, were all negative.[9]

A study on loratadine showed that it induced a significant increase in micronuclei (MN) at concentrations of 15 and 25 µg/ml and in chromosomal aberrations (CA) at 15 µg/ml in cultured human peripheral blood lymphocytes.[10] The study also noted a decrease in the mitotic index at higher concentrations, suggesting some cytotoxic potential.[10]

Aromatic N-oxides as a class have been considered as potentially alerting for mutagenicity, though the scientific rationale has been questioned and the general class alert has been downgraded.[11] Specific subclasses of aromatic N-oxides, however, may still be considered as alerts.[11]

Carcinogenicity

No carcinogenicity studies have been conducted on Loratadine N-oxide. Carcinogenicity studies with loratadine in rats showed an increase in hepatocellular tumors.[12] However, a 2-year dietary study in mice with desloratadine did not show a significant increase in the incidence of any tumors.[8]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity data for Loratadine N-oxide is available. Desloratadine was not found to be teratogenic in rats and rabbits, but it did cause embryocidal and fetal toxicity in rats at certain doses.[9]

In Vitro Cytotoxicity

A study on loratadine demonstrated cytotoxic effects on human peripheral blood lymphocytes, indicated by a significant decrease in the mitotic index at concentrations of 15 and 25 µg/ml.[10] Another study reported an IC50 of 42.35 ± 3.14 μg/mL for free loratadine against MCF-7 breast cancer cell lines.[13]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of new chemical entities are provided by the Organisation for Economic Co-operation and Development (OECD). The following are general workflows for key toxicity studies.

General Experimental Workflows for Toxicity Testing.

Discussion and Conclusion

The toxicological profile of Loratadine N-oxide is not well-characterized through direct studies. The available Safety Data Sheets suggest a low acute toxicity profile. As a metabolite, its potential for toxicity is linked to the overall safety profile of the parent drug, loratadine.

The genotoxicity findings for loratadine in one in vitro study warrant further investigation to understand the potential risks, if any, associated with its metabolites, including the N-oxide. However, the negative genotoxicity results for the major active metabolite, desloratadine, provide some reassurance. The general classification of aromatic N-oxides as a class with downgraded concern for mutagenicity also suggests a lower likelihood of this specific endpoint being a major issue for Loratadine N-oxide.

The primary toxicity observed with the parent compound and its major metabolite is phospholipidosis in animal models. It is plausible that Loratadine N-oxide could contribute to this effect, but without specific studies, this remains speculative.

References

- 1. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. Loratadine N-Oxide | CAS 165739-62-8 | LGC Standards [lgcstandards.com]

- 6. Loratadine N-oxide | C22H23ClN2O3 | CID 29982763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and dose proportionality of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Investigation of cytotoxic and genotoxic effects of the antihistaminic drug, loratadine, on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. dovepress.com [dovepress.com]

Methodological & Application

Application Notes & Protocols: Analytical Methods for Loratadine N-oxide Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of various metabolites. One such metabolite is Loratadine N-oxide, formed through the oxidation of the pyridine nitrogen atom in the loratadine molecule. Accurate and sensitive detection of Loratadine N-oxide is crucial for comprehensive pharmacokinetic studies, metabolism profiling, and stability assessments of loratadine. These application notes provide detailed protocols for the analysis of Loratadine N-oxide using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being the preferred method for its high sensitivity and specificity.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of loratadine and its related impurities by HPLC and LC-MS/MS. While specific data for Loratadine N-oxide is not extensively published, these values provide a reference for expected performance.

| Parameter | HPLC-UV | LC-MS/MS |

| Analyte | Loratadine & Impurities | Loratadine & Metabolites |

| Linearity Range | 0.1 - 50 µg/mL | 0.008 - 24 ng/mL |

| Limit of Detection (LOD) | ~1 µg/mL | ~0.003 ng/mL |

| Limit of Quantification (LOQ) | ~3 µg/mL | 0.008 ng/mL |

| Recovery | 85 - 115% | 85 - 115% |

| Precision (%RSD) | < 2% | < 15% |

| Accuracy (%Bias) | ± 15% | ± 15% |

Experimental Protocols

Method 1: High-Sensitivity Detection by LC-MS/MS

This method is ideal for the quantification of Loratadine N-oxide in biological matrices such as plasma, urine, and tissue homogenates, offering high selectivity and sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., Diazepam, 100 ng/mL in methanol).

-

Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether, vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

-

Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90-10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. APCI is particularly useful for distinguishing N-oxides.[1]

-

Key Characteristic for N-oxide identification (APCI): Look for a distinct [M+H-O]+ ion, which corresponds to the neutral loss of an oxygen atom.[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Loratadine N-oxide: The precursor ion will be [M+H]+, which is approximately 399.1 m/z for C22H23ClN2O3. A potential product ion would result from the loss of the ethyl carboxylate group or other characteristic fragments. The exact transition should be optimized by infusing a standard solution of Loratadine N-oxide.

-

Internal Standard (Diazepam): m/z 285.1 → 193.1.

-

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Method 2: Routine Analysis by HPLC-UV

This method is suitable for the analysis of Loratadine N-oxide in bulk drug substances and pharmaceutical formulations where concentrations are expected to be higher.

1. Sample Preparation

-

Bulk Drug: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration within the linear range of the method.

-

Tablets: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable solvent, sonicate, and filter. Dilute the filtrate to a suitable concentration.

2. Chromatographic Conditions

-

Instrument: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm.

3. Method Validation

For both methods, a full validation according to ICH guidelines should be performed, including:

-

Specificity: Assess the ability to detect the analyte in the presence of other components.

-

Linearity: Analyze a series of standards to determine the concentration range over which the response is proportional to the concentration.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Accuracy: Measure the agreement between the measured value and the true value.

-

Precision: Assess the repeatability and intermediate precision of the method.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

Visualizations

Caption: General workflow for the LC-MS/MS analysis of Loratadine N-oxide.

Caption: Comparison of HPLC-UV and LC-MS/MS for Loratadine N-oxide analysis.

References

Synthesis of Loratadine N-oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loratadine N-oxide is the primary active metabolite of the second-generation antihistamine, Loratadine. As a key component in understanding the pharmacokinetics and pharmacodynamics of the parent drug, a reliable and well-documented synthesis protocol is essential for researchers in drug metabolism, pharmacology, and medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of Loratadine N-oxide, covering both a standard non-enantioselective method and a more advanced enantioselective catalytic approach. Characterization data and a discussion of the relevant biological pathways are also included to provide a comprehensive resource for scientific investigation.

Introduction

Loratadine is a potent and selective peripheral histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria. Following administration, Loratadine is extensively metabolized to its active metabolite, Loratadine N-oxide, which exhibits similar antihistaminic activity. The formation of this N-oxide is a critical step in the drug's mechanism of action and overall efficacy. Therefore, the ability to synthesize Loratadine N-oxide is crucial for a variety of research applications, including the development of analytical standards, investigation of metabolic pathways, and exploration of the structure-activity relationships of Loratadine and its derivatives.

This application note details two distinct protocols for the synthesis of Loratadine N-oxide. The first is a straightforward and robust method utilizing common oxidizing agents for a non-enantioselective synthesis suitable for general laboratory applications. The second protocol describes a cutting-edge enantioselective synthesis using a peptide-based catalyst, which is of particular interest for studies requiring specific enantiomers of the helically chiral N-oxide.

Chemical Information

| Compound | Loratadine N-oxide |

| IUPAC Name | ethyl 4-(8-chloro-1-oxido-5,6-dihydrobenzocyclohepta[2,4-b]pyridin-1-ium-11-ylidene)piperidine-1-carboxylate[1] |

| Synonyms | SCH 38554 |

| CAS Number | 165739-62-8 |

| Molecular Formula | C22H23ClN2O3 |

| Molecular Weight | 398.88 g/mol [2] |

Experimental Protocols

Protocol 1: Non-Enantioselective Synthesis of Loratadine N-oxide

This protocol describes a general method for the N-oxidation of Loratadine using readily available reagents.

Materials:

-

Loratadine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Dissolution: Dissolve Loratadine (1.0 eq) in a suitable amount of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Acid: To the stirred solution, add glacial acetic acid (approximately 10-15 equivalents).

-

Oxidation: Cool the mixture to 0 °C in an ice bath. Slowly add hydrogen peroxide (30% solution, 5-10 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexanes mixture).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Loratadine N-oxide.

Quantitative Data (Representative):

| Parameter | Value | Reference |

| Yield | 70-85% | Estimated based on similar oxidation reactions. |

| Purity (by HPLC) | >95% | [3] |

| Characterization | Conforms to expected spectral data (¹H NMR, MS) | [2] |

Protocol 2: Enantioselective Synthesis of Loratadine N-oxide

This protocol is based on the method described by Stone et al. and utilizes a peptide catalyst for the enantioselective N-oxidation of Loratadine.[4]

Materials:

-

Loratadine (1a)

-

Peptide Catalyst (e.g., P5 as described in the reference)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Hydrogen Peroxide (30% solution)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Dichloromethane (DCM)

-

Silica Gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Catalyst Solution: In a vial, dissolve the peptide catalyst (0.1 eq) in HFIP.

-

Substrate Addition: To this solution, add a solution of Loratadine (1.0 eq) in DCM.

-

Oxidant Activation: In a separate vial, prepare a solution of hydrogen peroxide (1.5 eq) and DIC (1.5 eq) in DCM. Allow this solution to stir for 5 minutes.

-

Reaction Initiation: Add the activated oxidant solution to the mixture containing the catalyst and Loratadine.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the original publication (typically several hours).

-

Monitoring and Work-up: Monitor the reaction by HPLC or TLC. Upon completion, the reaction mixture can be directly purified.

-

Purification: Purify the product by flash column chromatography on silica gel using an appropriate eluent system to isolate the enantiomerically enriched Loratadine N-oxide.

Quantitative Data (from Stone et al.):

| Parameter | Value | Reference |

| Conversion | 74% | [4] |

| Chemoselectivity (N-oxide:epoxide) | 2.1:1 | [4] |

| Enantiomeric Ratio (er) | 64:35 | [4] |